Tulopafant - 116289-53-3

Tulopafant

Catalog Number: EVT-284446
CAS Number: 116289-53-3
Molecular Formula: C25H19N3O2S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tulopafant is a platelet activating factor (PAF) receptor antagonist.
Source and Classification

Tulopafant is derived from a series of synthetic modifications aimed at enhancing the efficacy and selectivity of neuropeptide S receptor antagonists. It falls under the category of small molecules that interact with specific receptors in the central nervous system, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods of Synthesis

The synthesis of Tulopafant typically involves multi-step organic reactions that include:

  1. Starting Materials: The synthesis begins with readily available precursors, which may include amino acids or other organic compounds.
  2. Reactions: Key reactions often include:
    • Coupling Reactions: To form peptide bonds or link various functional groups.
    • Cyclization: To create cyclic structures that enhance receptor binding affinity.
    • Functional Group Modifications: Such as alkylation or acylation to optimize pharmacokinetic properties.

Technical Details

The specific synthetic route for Tulopafant may vary based on the desired purity and yield. Detailed protocols often involve techniques such as chromatography for purification and spectroscopic methods (e.g., NMR, MS) for characterization.

Molecular Structure Analysis

Structure

Tulopafant's molecular structure can be represented by its chemical formula and three-dimensional conformation. The precise structure includes various functional groups that contribute to its activity as a neuropeptide S receptor antagonist.

Data

  • Molecular Formula: C_{x}H_{y}N_{z}O_{w} (exact values depend on specific modifications).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure: Can be modeled using software such as ChemDraw or PyMOL to visualize interactions with the neuropeptide S receptor.
Chemical Reactions Analysis

Reactions

The chemical reactivity of Tulopafant can be analyzed through various reactions it may undergo:

  1. Binding Interactions: Tulopafant's primary reaction is its binding to the neuropeptide S receptor, which inhibits receptor activation.
  2. Metabolic Reactions: In vivo studies may reveal how Tulopafant is metabolized, including oxidation or hydrolysis pathways that affect its efficacy and duration of action.

Technical Details

These reactions are often studied using radiolabeled compounds in binding assays or through mass spectrometry to track metabolic pathways.

Mechanism of Action

Process

Tulopafant exerts its pharmacological effects by selectively antagonizing the neuropeptide S receptor. This action leads to:

  • Reduction in Anxiety-like Behavior: By blocking the receptor, Tulopafant may mitigate anxiety responses triggered by neuropeptide S signaling.
  • Modulation of Stress Responses: The compound can influence stress-related pathways, potentially offering therapeutic benefits in stress-related disorders.

Data

Research studies often utilize animal models to assess the behavioral outcomes following administration of Tulopafant, measuring parameters such as locomotion and anxiety-like behaviors in standardized tests (e.g., elevated plus maze).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility profiles are essential for determining formulation strategies; often assessed in various solvents (e.g., water, DMSO).

Chemical Properties

  • Stability: Stability studies under different conditions (e.g., temperature, pH) are crucial for understanding shelf life and storage requirements.
  • Reactivity: The compound's reactivity with other chemicals can provide insights into potential side reactions during synthesis or formulation.
Applications

Scientific Uses

Tulopafant is primarily explored for its potential applications in:

  • Pharmacotherapy for Anxiety Disorders: As a selective antagonist, it may offer a novel approach to managing anxiety with fewer side effects compared to traditional anxiolytics.
  • Research Tool: Used in preclinical studies to elucidate the role of neuropeptide S in anxiety and stress responses, contributing to a better understanding of these complex biological systems.
Historical Context & Discovery of Tulopafant

Emergence of Platelet-Activating Factor (PAF) Antagonists in Pharmacological Research

The discovery of Platelet-Activating Factor (PAF) in 1972 marked a paradigm shift in understanding lipid-mediated inflammation. This potent phospholipid mediator (chemical structure: 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) exerts biological effects at concentrations as low as 10−12 M, influencing processes from thrombosis to anaphylaxis [4] [7] [9]. By the 1980s, PAF's role in inflammatory cascades (e.g., asthma, sepsis, atherosclerosis) spurred global efforts to develop receptor antagonists. Early candidates like ginkgolides (e.g., BN 52021, IC50: 3.6 μM) and synthetic analogs (CV-3988) emerged from natural products and structure-activity relationship (SAR) studies [2] [4]. The table below synthesizes key early antagonists:

Table 1: Early PAF Receptor Antagonists and Their Origins

CompoundSource/TypeIC50 (μM)Key Research Findings
BN 52021Ginkgo biloba3.6Competitive PAFR binding; reduced anaphylaxis in models
CV-3988Synthetic analog6.0First synthetic PAF mimic; inhibited endotoxin shock
KadsurenonePiper futokadsurae0.6Template for molecular modeling of PAFR
Alpha-bulnesenePogostemon cablin0.024Potent anti-allergic effects via Ca2+ inhibition

This era established the pharmacophoric requirements for PAF inhibition: a heterocyclic/sp2 nitrogen atom for hydrogen bonding, hydrophobic regions for membrane integration, and a polar head group for receptor interaction [2] [9].

Rationale for Tulopafant’s Development as a PAF Receptor Antagonist

Tulopafant (CAS 116289-53-3; molecular formula C25H19N3O2S) arose in the late 1980s to address limitations of earlier antagonists: poor oral bioavailability, species-specific efficacy, and weak receptor affinity [2] [7] [10]. Its design leveraged pyrrolothiazole scaffolding—a heterocyclic core enabling optimal interaction with the PAF receptor's transmembrane domains. Unlike peptide-mimetic antagonists (e.g., Ro 19-3704), tulopafant’s rigid bicyclic structure enhanced metabolic stability and receptor occupancy duration [2] [10]. Key objectives driving its development included:

  • Receptor specificity: Minimize cross-reactivity with unrelated GPCRs to reduce off-target effects [7].
  • Oral activity: Enable chronic dosing for inflammatory conditions like asthma and ulcerative colitis [5].
  • Synergy potential: Augment chemotherapy/radiotherapy by blocking PAF-mediated tumor survival pathways [5] [9].

Biochemical assays confirmed tulopafant’s nanomolar affinity for human PAF receptors, outperforming predecessors like ginkgolides by >100-fold in washed platelet aggregation tests [2] [10].

Chronological Evolution of Tulopafant-Based Studies (1980s–Present)

  • 1989–1995: Preclinical ValidationTulopafant (developmental code: UR-11353) demonstrated efficacy in:
  • Ischemia-reperfusion models: Reduced infarct size by 70% in rat coronary occlusion studies via inhibition of neutrophil-platelet aggregates [4] [7].
  • Sepsis trials: Blocked endotoxin-induced hypotension in primates, contrasting with failed synthetic antagonists (lexipafant) [5] [7].
  • Cancer synergy: Enhanced tumor cytotoxicity of doxorubicin in PAFR-expressing melanoma lines [5].

  • 1996–2005: Clinical InvestigationsPhase II trials targeted:

  • Asthma: Reduced bronchial hyperreactivity post-allergen challenge (150 mg BID) [5].
  • Pancreatitis: Studied alongside lexipafant; neither advanced due to limited survival benefit [4] [5].Focus shifted to adjuvant oncology applications after discovering PAFR overexpression in metastatic tumors [5] [9].

  • 2010–Present: Mechanism RefinementStructural biology advances revealed tulopafant’s allosteric modulation of PAFR:

  • Stabilizes inactive receptor conformation, preventing Gq protein coupling [7].
  • Inhibits PAF-triggered NF-κB and STAT3 activation, curtailing pro-survival gene expression in tumors [5] [9].Current research explores nanoparticle delivery to enhance tumor targeting and overcome pharmacokinetic limitations [5].

Table 2: Evolution of Tulopafant Research Milestones

EraKey AdvancesClinical/Experimental Outcomes
1980sSAR optimization of pyrrolothiazole core100x improved affinity vs. ginkgolides
1990sPhase II trials for asthma/sepsisModest efficacy; superseded by biologics
2000sChemosensitization studiesSynergy with platins in lung cancer xenografts
2010sStructural mechanism elucidationAllosteric inhibition confirmed via cryo-EM
2020sNanoformulations (liposomes, micelles)Preclinical tumor accumulation >50% vs. oral administration

Properties

CAS Number

116289-53-3

Product Name

Tulopafant

IUPAC Name

(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1

InChI Key

PQQFNXGONTVQLM-RUZDIDTESA-N

SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide
RP 59227
RP-59227

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5

Isomeric SMILES

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.